molecular formula C11H23NO2 B13022367 Methyl 2-amino-2-butylhexanoate

Methyl 2-amino-2-butylhexanoate

Cat. No.: B13022367
M. Wt: 201.31 g/mol
InChI Key: KFPMOPFYCGKUNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-butylhexanoate is an organic compound with the molecular formula C11H23NO2 It is a methyl ester derivative of 2-amino-2-butylhexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-butylhexanoate can be synthesized through the esterification of 2-amino-2-butylhexanoic acid with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers mild reaction conditions and good yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-butylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2-butylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-2-butylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-methylhexanoate
  • Methyl 2-amino-2-ethylhexanoate
  • Methyl 2-amino-2-propylhexanoate

Uniqueness

Methyl 2-amino-2-butylhexanoate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific fields.

Properties

IUPAC Name

methyl 2-amino-2-butylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-6-8-11(12,9-7-5-2)10(13)14-3/h4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPMOPFYCGKUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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